Sakacin 5X
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGLSCNKSGCSVDWSKAISIIGNNAVANLTTGGAAGWKS |
Origin of Product |
United States |
Isolation, Identification, and Producing Organisms of Sakacin 5x
Discovery and Initial Characterization
Sakacin 5X was discovered and initially characterized during a detailed analysis of bacteriocins produced by lactic acid bacteria isolated from malted barley. nih.govresearchgate.net Lactobacillus sakei strain 5 was identified as a producer of novel bacteriocins, which were subsequently termed this compound and sakacin 5T. nih.govresearchgate.netnih.gov Both this compound and sakacin 5T were classified as novel bacteriocins at the time of their discovery. nih.govresearchgate.net this compound, along with sakacin T, is chromosomally encoded in L. sakei 5, while sakacin P in this strain is plasmid-encoded. wikipedia.orgresearchgate.net Initial characterization included molecular mass analysis and N-terminal amino acid sequencing of the purified bacteriocins. nih.govresearchgate.netnih.gov this compound has been reported to have a molecular mass of 3834 Da. researchgate.net It was found to be a Class II bacteriocin (B1578144). nih.govresearchgate.net The inhibitory spectrum analysis demonstrated that this compound was capable of inhibiting a wide range of beer spoilage organisms. nih.govresearchgate.net
Natural Habitat and Ecological Niche of Producing Microorganisms
The primary producing organism of this compound, Lactobacillus sakei 5, was isolated from malted barley. nih.govresearchgate.netnih.gov Lactobacillus sakei as a species is commonly found in diverse environments, including fermented foods, meat, and fish products, where it is often the predominant Lactobacillus species. wikipedia.orgnih.gov This suggests that the ecological niche of L. sakei strains producing sakacins is often associated with food fermentation and preservation. wikipedia.orgnih.govdergipark.org.tr The ability to produce bacteriocins like this compound likely provides a competitive advantage within these complex microbial communities, contributing to the strain's survival and establishment by inhibiting competing microorganisms, including potential spoilage organisms and pathogens. researchgate.netunibo.it
Lactobacillus sakei 5 as a Primary Producer Organism
Lactobacillus sakei 5 is specifically recognized as a producer of this compound. nih.govresearchgate.netnih.gov This strain, isolated from malted barley, has been a key focus for understanding the production and regulation of this compound. nih.govresearchgate.netnih.govoup.com Studies have investigated the genetic locus responsible for sakacin T and sakacin X production in L. sakei 5, identifying it as the sakacin TX locus. nih.govnih.gov
Co-production of this compound with Other Bacteriocins (Sakacin P, Sakacin T)
A notable characteristic of Lactobacillus sakei 5 is its ability to produce multiple bacteriocins simultaneously. This strain produces this compound, sakacin 5T, and sakacin P. nih.govresearchgate.netnih.gov The production of sakacin T and sakacin X (previously referred to as this compound) is linked and regulated by the product of the stxP gene, IP-TX. oup.comoup.com In contrast, sakacin P production is regulated independently from sakacin T and sakacin X production in L. sakei 5. oup.comoup.com The structural genes for sakacin T and sakacin X are located within the chromosomally encoded sakacin TX locus, which consists of two adjacent, divergently oriented gene clusters. nih.govresearchgate.netnih.gov The gene encoding sakacin P in L. sakei 5 is located on a plasmid. wikipedia.orgresearchgate.net
Methodologies for Isolation and Purification of Bacteriocins
The isolation and purification of bacteriocins like this compound from complex fermentation broths typically involve a combination of techniques aimed at concentrating the bacteriocin and separating it from other cellular components and media constituents. Standard purification methods often include precipitation followed by various chromatographic separation steps. core.ac.ukoup.comoup.com
Precipitation Techniques
Ammonium (B1175870) sulfate (B86663) precipitation is a common initial step in bacteriocin purification. nih.govresearchgate.netnih.govoup.com This technique is used to precipitate proteins, including bacteriocins, from the cell-free supernatant of bacterial cultures. Different saturation levels of ammonium sulfate can be employed to optimize the recovery of the bacteriocin of interest. For sakacin P, a related bacteriocin, saturation levels of 40-60% (w/v) have been reported as optimal, achieving high recovery rates. The precipitated material is then typically dissolved in a suitable buffer for subsequent purification steps. nih.gov
Chromatographic Separation Methods (e.g., Ion Exchange, Hydrophobic Interaction, Reverse-Phase Liquid Chromatography)
Chromatographic methods are crucial for achieving high purity of bacteriocins. nih.gov Several types of chromatography are commonly used in sequence:
Ion Exchange Chromatography: This method separates molecules based on their net charge. Cation exchange chromatography is frequently used for purifying sakacins, which are typically cationic peptides. core.ac.ukoup.comnih.gov For example, using SP Sepharose Fast Flow columns, sakacins can be loaded at a specific pH (e.g., pH 4.4) and eluted with increasing concentrations of salt (e.g., NaCl) to separate them from other charged molecules. core.ac.ukoup.com
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. This step can be used to resolve bacteriocins from residual hydrophobic proteins. nih.govoup.com Elution is typically performed using a descending gradient of a salt or other chaotropic agent. nih.gov
Reverse-Phase Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique widely used as a final purification step for bacteriocins, including sakacins. core.ac.ukoup.comoup.comnih.gov This method separates molecules based on their hydrophobicity using a hydrophobic stationary phase and a mobile phase typically consisting of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid (TFA). core.ac.ukoup.comoup.com While effective for achieving high purity, RP-HPLC can sometimes result in lower recovery rates due to peptide adsorption to the matrix.
A combination of these chromatographic techniques, often following initial precipitation, is employed to purify this compound and other bacteriocins to homogeneity for detailed characterization and study. nih.govresearchgate.netnih.govoup.com
Purification Steps Example (Based on similar sakacin purification):
| Step | Technique | Purpose |
| Initial Concentration | Ammonium Sulfate Precipitation | Concentrate bacteriocin from supernatant |
| First Chromatography Step | Cation Exchange Chromatography | Remove anionic contaminants, initial purity |
| Second Chromatography Step | Hydrophobic Interaction Chromatography | Separate based on hydrophobicity |
| Final Chromatography Step | Reverse-Phase HPLC | High-resolution purification |
Genomic Organization and Genetic Determinants of Sakacin 5x Production
The Sakacin TX Genetic Locus Architecture
The sakacin TX locus in Lactobacillus sakei 5 is characterized by two adjacent, divergently oriented gene clusters. asm.orgnih.govoup.com This arrangement is notable compared to the more typical organization of many sequenced bacteriocin (B1578144) loci. oup.com
Chromosomal Localization of Sakacin 5X Genes
Unlike sakacin P, which is plasmid-encoded in Lactobacillus sakei 5, the genes responsible for sakacin T and sakacin X production are located on the chromosome. asm.orgresearchgate.net Southern hybridization experiments using PCR products corresponding to the structural genes of sakacin T and sakacin X showed hybridization signals with total DNA but not with plasmid DNA, confirming their chromosomal location. nih.gov
Identification and Annotation of Structural Genes (stx/sak genes)
The sakacin TX locus contains the structural gene for sakacin X, denoted as sakX. asm.org This gene, along with sakI, which encodes the immunity protein for sakacin X, is located within one of the two divergently oriented gene clusters in the sakacin TX locus. asm.orgnih.gov Sakacin X is classified as a class IIa bacteriocin. asm.orgnih.gov
Genes Encoding Transport and Processing Machinery (e.g., ABC Transporters, Accessory Proteins)
The sakacin TX locus includes genes believed to be involved in the secretion of sakacin T and sakacin X. nih.gov Among these is stxT, which is thought to encode an ABC transporter. asm.orgresearchgate.net ABC transporters are a large family of proteins that couple ATP hydrolysis to the transport of various substrates across membranes, including peptides and proteins. genome.jpgenome.jp They typically consist of membrane-spanning domains and nucleotide-binding domains. genome.jpgenome.jp While many bacteriocin gene clusters include genes for a dedicated ABC transporter and an accessory protein for transport, a complete homologue of an accessory-encoding gene was not identified in the sakacin TX locus. asm.orgnih.gov Research suggests that a dedicated accessory protein may not be required for the processing and transport of sakacin T and sakacin X. asm.orgnih.gov
Regulatory Gene Clusters and Their Organization
The production of this compound is regulated by a sophisticated system, characteristic of bacteriocin production in many lactic acid bacteria. asm.orgoup.comresearchgate.net
Three-Component Regulatory Systems
Sakacin T and sakacin X production appears to be controlled by a three-component regulatory system. asm.org This type of system functions as a quorum-sensing device, linking coordinated bacteriocin production to cell density. asm.org In the sakacin TX locus, this system is considered atypical because it is divided into two operons: one specifying a pheromone and another containing the genes for the histidine protein kinase and response regulator. nih.govoup.comoup.com Transcriptional analysis has revealed the existence of three distinct promoters within the sakacin TX locus, supporting this organizational structure. nih.govoup.comoup.com Quantitative real-time PCR analyses have shown that a transient increase in the expression of the regulatory operons precedes the transcription of the bacteriocin genes and the appearance of bacteriocins in the culture medium. nih.govoup.comoup.com The promoters in the sakacin TX locus contain putative regulatory sequences, such as direct repeats, which are likely involved in gene regulation. nih.govoup.com
Histidine Protein Kinase Genes (e.g., sppK, sapK)
The three-component regulatory system controlling sakacin T and X production includes a histidine protein kinase (HPK). asm.orgoup.com In the sakacin TX locus, the gene stxK is predicted to encode this histidine protein kinase. oup.comresearchgate.net Histidine protein kinases are key components of two-component signal transduction systems in bacteria, involved in sensing environmental signals and regulating gene expression. researchgate.netnih.govnofima.comnih.gov In the context of bacteriocin production, the HPK is typically activated by a secreted peptide pheromone, leading to a phosphorylation cascade that ultimately affects the activity of a response regulator protein, which in turn regulates the transcription of bacteriocin genes. oup.comresearchgate.net While sppK and sapK are examples of histidine protein kinase genes found in the sakacin P and sakacin A loci, respectively nih.govnofima.comnih.govresearchgate.netresearchgate.net, stxK fulfills this role in the sakacin TX system. oup.comresearchgate.net
Response Regulator Genes (e.g., sppR, sapR)
The sakacin TX locus includes the gene stxR, which is predicted to encode a response regulator (RR) protein. oup.com Response regulators are typically part of bacterial two-component signal transduction systems, working in conjunction with a histidine protein kinase (HPK) to regulate gene expression in response to environmental signals. oup.comresearchgate.net In the sakacin TX locus, stxR is located within the gene cluster containing regulatory and secretion genes, alongside stxK which encodes the HPK. oup.com This arrangement is part of a three-component regulatory system that controls sakacin T and X production. oup.comoup.com While the names sppR and sapR are associated with the response regulator genes in the sakacin P and sakacin A loci, respectively, stxR is the relevant response regulator gene in the context of this compound (Sakacin X) production by L. sakei 5. oup.comresearchgate.nettandfonline.comnih.govnih.gov
Immunity Gene Analysis
The sakacin TX locus includes genes responsible for providing immunity to the producer strain against the antimicrobial activity of the bacteriocins it produces. asm.orgnih.gov
Mechanisms of Self-Protection in Producer Strains
Producer strains of bacteriocins, including those producing this compound, require mechanisms to protect themselves from their own antimicrobial peptides. unimi.it In the sakacin TX locus, the gene sakIX (ORF 14) has been identified as conferring immunity to sakacin X. nih.gov This gene is located immediately downstream of the sakX structural gene (ORF 13). nih.gov Immunity proteins, like the one encoded by sakIX, are often found adjacent to the bacteriocin structural gene and are crucial for self-protection. researchgate.netasm.org While the precise mechanism of how this compound immunity is conferred by its dedicated immunity protein is not detailed in the provided snippets, immunity proteins for class IIa bacteriocins generally interact with the cell membrane, potentially blocking the bacteriocin's binding site or interfering with its pore-forming activity. unimi.itcore.ac.uk
Transcriptional Regulation of the Sakacin TX Locus
The production of this compound is subject to transcriptional regulation, ensuring that the bacteriocins are produced under appropriate conditions. oup.comoup.com
Promoter Analysis and Regulatory Sequences
Transcriptional analysis of the sakacin TX locus has identified three distinct promoters. oup.comoup.com These promoters are located within the locus, including between the adjacent, divergent gene clusters and upstream of the gene encoding the inducing peptide (stxP). oup.comoup.com The identified promoters contain putative regulatory sequences, specifically direct repeats, located in front of their -10 regions. oup.comoup.com These direct repeats are believed to play a significant role in the regulation of gene expression within the sakacin TX locus, likely serving as binding sites for the activated response regulator protein (StxR). oup.comresearchgate.netoup.com
An alignment of promoter sequences preceding sakacin T and X-related genes in L. sakei 5 has identified these direct repeats and their consensus sequences for each promoter group. oup.com This detailed analysis of promoter regions and regulatory sequences provides insight into how the transcription of the structural and regulatory genes is controlled.
Data Table: Putative Regulatory Sequences in Sakacin TX Locus Promoters
| Promoter | Location Relative to -10 Region | Putative Regulatory Sequence | Consensus Sequence |
| Promoter 1 | Upstream | Direct Repeats (L and R) | (Specific sequence not provided in snippets) |
| Promoter 2 | Upstream | Direct Repeats (L and R) | (Specific sequence not provided in snippets) |
| Promoter 3 | Upstream | Direct Repeats (L and R) | (Specific sequence not provided in snippets) |
Environmental and Physiological Factors Influencing Gene Expression (e.g., Temperature, pH, Growth Phase)
The expression of genes within the sakacin TX locus, and consequently the production of this compound, is influenced by environmental and physiological factors. Quantitative real-time PCR analyses have shown that a transient increase in the expression of the regulatory operons (stxK and stxR) precedes the transcription of the bacteriocin genes and the appearance of bacteriocins in the culture medium. oup.comoup.com
Growth phase is a significant factor; maximum sakacin X activity in cell-free supernatants of L. sakei 5 has been observed during the late exponential phase of growth. oup.com The expression levels of the stxP-containing transcript were highest at 7 hours, corresponding to a noticeable increase, followed by a rapid decline. oup.com The transcriptional levels of stxK followed a similar pattern, albeit at a lower level. oup.com
Temperature is another environmental factor known to influence bacteriocin production in lactic acid bacteria. unimi.ituliege.be While the provided snippets specifically mention temperature sensitivity for sakacin A production, with reduced production at higher temperatures (33.5-35°C) nofima.com, and the influence of temperature on cereulide (B3040119) synthesis mdpi.com, the direct impact of specific temperatures on this compound gene expression in L. sakei 5 is mentioned in the context of loss of production when grown in wort at temperatures above 35°C. asm.org
pH can also affect bacteriocin activity and potentially gene expression. unimi.itmdpi.comconicet.gov.ar Lactic acid bacteria bacteriocins are generally stable at acidic and neutral pH values. conicet.gov.ar Changes in pH can influence the solubility and charge of bacteriocins and affect the target organisms. conicet.gov.ar While the snippets discuss the influence of pH on the production of other bacteriocins like sakacin G uliege.be and cereulide mdpi.com, a direct detailed analysis of the effect of varying pH levels on this compound gene expression was not explicitly found.
The production of this compound without the need for external peptide pheromone when L. sakei 5 is grown in MRS medium suggests that the inducing peptide is produced endogenously under these conditions. oup.com However, the addition of the inducing peptide encoded by stxP during the early log phase resulted in an earlier appearance of sakacin X activity, indicating that the concentration of the pheromone can influence the timing of production. oup.com
Data Table: Transcriptional Levels of Sakacin TX Locus Genes During Growth
| Gene/Transcript | Growth Phase (Approximate Time) | Relative Transcript Level | Notes |
| stxP | 2 hours (OD600 nm 0.15) | 4.36 × 105 ± 4.44 × 104 | Baseline level |
| stxP | 7 hours | 14-fold increase compared to 2 hours | Peak expression |
| stxP | After 7 hours | Rapid decline | Decreasing expression |
| stxK | 2 hours | Lower than stxP (17-fold lower) | Baseline level |
| stxK | 7 hours | Dramatic 21-fold increase compared to 2 hours | Peak expression, follows stxP pattern |
Data derived from quantitative real-time PCR analyses. oup.com
Comparative Genomics of this compound with Related Bacteriocins
Comparative genomic analysis reveals both conserved features and notable differences between the genetic locus of this compound and those of other class IIa bacteriocins, such as Sakacin P, Sakacin A, and Pediocin PA-1. Class IIa bacteriocins generally share a conserved gene arrangement, typically including structural, immunity, and transport/processing genes, often regulated by a two- or three-component system. mdpi.com
The sakacin P gene cluster (spp locus) from L. sakei is described as more complex compared to the leucocin A locus, being composed of three operons. mdpi.com It includes genes such as sppA (structural gene), spiA (immunity), sppT (ABC transporter), sppE (accessory factor), and the regulatory genes sppIP (inducing peptide), sppK (HPK), and sppR (response regulator). mdpi.com
The sakacin A gene cluster (sap locus) from Lactobacillus sakei Lb706 also involves a regulatory unit with three genes (orf4, sapK, and sapR) and transport genes (sapT and sapE) that show similarities to Escherichia coli hemolysin A-like signal sequence-independent transport systems. nofima.comnih.gov sapK and sapR encode a histidine protein kinase and response regulator, while orf4 encodes a putative pheromone precursor. nofima.comnih.gov
While the sakacin TX locus shares the common theme of a multi-component regulatory system and genes for structural, immunity, and transport/processing functions with other class IIa bacteriocin loci, the atypical arrangement of the regulatory genes in sakacin TX, with the pheromone gene in a separate operon, represents a point of distinction. oup.comnih.govoup.com Despite these variations in organization, the core genetic components required for bacteriocin production, immunity, and regulated expression are generally conserved among class IIa bacteriocins. mdpi.com
Research findings highlight the functional implications of these genetic organizations. For instance, studies on Sakacin P have investigated the impact of gene expression on resistance in Listeria monocytogenes. researchgate.netplos.org Comparative studies on the activity spectra of different class IIa bacteriocins, including Sakacin P and Pediocin PA-1, also indirectly reflect the underlying genetic determinants influencing their target specificity and potency. nih.gov
The following table summarizes the key genetic loci and associated genes discussed in the context of this compound comparative genomics:
| Bacteriocin | Producing Organism | Locus Name | Key Genes | Regulatory System Components | Transport System Components |
| This compound | Lactobacillus sakei 5 | sakacin TX | sakX (structural), sakI_X (immunity), stxP, stxR, stxK, stxT | stxP (pheromone), stxK (HPK), stxR (response regulator) | stxT (putative transporter) |
| Sakacin P | Lactobacillus sakei | spp | sppA (structural), spiA (immunity), sppIP, sppK, sppR, sppT, sppE | sppIP (pheromone), sppK (HPK), sppR (response regulator) | sppT (ABC transporter), sppE (accessory factor) |
| Sakacin A | Lactobacillus sakei Lb706 | sap | sapA (structural), saiA (immunity), orf4, sapK, sapR, sapT, sapE | orf4 (pheromone precursor), sapK (HPK), sapR (response regulator) | sapT, sapE (putative transport proteins) |
Biosynthesis Pathway of Sakacin 5x
Ribosomal Synthesis of Precursor Peptides
The genesis of Sakacin X begins with its ribosomal synthesis as a precursor peptide. oup.commdpi.com The blueprint for this precursor is held within the sakX gene, situated within the defined sakacin TX locus of L. sakei 5. researchgate.netnih.gov Consistent with other class II bacteriocins, the Sakacin X precursor comprises two distinct segments: an N-terminal leader peptide and a C-terminal propeptide. researchgate.netnih.govnih.gov The propeptide region corresponds directly to the sequence of the biologically active, mature bacteriocin (B1578144). The leader peptide is integral to the biosynthetic process, serving a critical function in directing the precursor through the subsequent stages of modification and cellular export. nih.govum.edu.my The ribosomal machinery ensures the accurate and precise translation of the sakX gene's mRNA sequence into the amino acid chain of the precursor peptide. mdpi.com
Leader Peptide Cleavage and Maturation
A pivotal step in the maturation of the Sakacin X precursor peptide is the proteolytic removal of its N-terminal leader sequence. nih.govnih.gov This cleavage is a prerequisite for the activation of the bacteriocin's antimicrobial properties. The leader peptide is thought to maintain the bacteriocin in a biologically inactive state while it is intracellular, thereby protecting the producer cell from its own antimicrobial effect. nih.gov For Sakacin X, as is typical for many class IIa bacteriocins, the cleavage event is precisely targeted to a conserved double-glycine motif (-GG-) located immediately preceding the sequence of the mature peptide within the precursor structure. researchgate.netnih.gov This characteristic double-glycine sequence serves as a recognition signal for the dedicated enzymatic machinery responsible for processing and export. researchgate.netnih.gov
Mechanisms of Extracellular Export
The translocation of mature Sakacin X from the cytoplasm to the extracellular environment is facilitated by a specialized transport system. researchgate.netnih.gov Within the sakacin TX locus of L. sakei 5, the stxT gene encodes an ATP-binding cassette (ABC) transporter protein that is central to this export process. researchgate.netbeckman.com Bacteriocin-specific ABC transporters are structurally distinct, possessing both an ATP-binding domain and a proteolytic domain on the cytoplasmic face of the membrane. bioinfor.com The proteolytic domain situated at the N-terminus of the ABC transporter is directly involved in cleaving the leader peptide at the double-glycine motif. nih.govbioinfor.comdntb.gov.ua This cleavage is coupled with the energy-dependent translocation of the now mature bacteriocin across the cytoplasmic membrane, a process fueled by the hydrolysis of ATP. nih.govbioinfor.comdntb.gov.ua Research indicates that, in the case of L. sakei 5, the export of Sakacin X appears to be independent of an auxiliary accessory protein, which is a component required for the efficient transport of some other class IIa bacteriocins. researchgate.net
Post-Translational Modifications and Their Enzymatic Machinery
Class II bacteriocins, including the class IIa representative Sakacin X, are generally characterized by their heat stability and are typically described as lacking the extensive post-translational modifications found in class I bacteriocins, such as the formation of lanthionine (B1674491) rings. nih.govoup.commdpi.com The primary and most significant post-translational modification in the biosynthesis of Sakacin X is the proteolytic excision of the N-terminal leader peptide. nih.govnih.gov This crucial modification is carried out by the inherent proteolytic activity associated with the dedicated ABC transporter protein, StxT. nih.govbioinfor.comdntb.gov.ua
While the broad spectrum of modifications like glycosylation, phosphorylation, or lipidation commonly observed in other protein classes are not typical for class IIa bacteriocins, the formation of disulfide bonds is a post-translational modification that can occur in some members of this class. nih.gov For example, Sakacin A, a bacteriocin related to Sakacin X and also classified as class IIa, contains a disulfide bridge formed between two cysteine residues. The enzymatic machinery responsible for disulfide bond formation, if present in Sakacin X, would involve enzymes such as protein disulfide isomerases, typically acting within a cellular compartment conducive to oxidation. Specific details regarding disulfide bond formation or other enzymatic modifications unique to Sakacin X were not extensively described in the available search results.
Role of Specific Amino Acid Residues in Processing and Activity
Specific amino acid residues within the Sakacin X peptide sequence are fundamental to its processing and biological function. The double-glycine motif located at the junction between the leader peptide and the mature bacteriocin sequence is paramount for the recognition and precise cleavage by the ABC transporter's proteolytic component. researchgate.netnih.gov This recognition signal is indispensable for the correct maturation and subsequent activation of the bacteriocin.
Data Table 1: Key Genes in the Sakacin TX Locus and Their Putative Functions
| Gene | Putative Function |
| stxP | Inducing peptide (pheromone) precursor |
| stxR | Response regulator |
| stxK | Histidine protein kinase |
| stxT | ABC transporter |
| sakX | Sakacin X precursor peptide |
| sakIX | Sakacin X immunity protein |
| sakTα | Sakacin T alpha peptide |
| sakTβ | Sakacin T beta peptide |
| sakIT | Sakacin T immunity protein |
Note: The sakacin TX locus comprises two gene clusters oriented divergently. researchgate.netnih.gov
Data Table 2: Characteristics of Related Sakacin Precursor and Mature Peptides
| Bacteriocin | Precursor Length (amino acids) | Mature Length (amino acids) | Mature Molecular Mass (Da) | PubChem CID |
| Sakacin A | 59 | 41 | 4308.9 | 382302 |
| Sakacin P | 61 | 43 | ~4436 | 383827 |
| Sakacin X | Not explicitly specified | Not explicitly specified | Not explicitly specified | Not available |
Advanced Methodologies for Structural Elucidation of Bacteriocins
Spectroscopic Techniques for Peptide Structure Determination
Spectroscopic methods are fundamental in the structural analysis of peptides, providing insights into their primary, secondary, and tertiary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. 1D NMR provides initial information about the types of nuclei present and their chemical environments. 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning resonances and obtaining spatial proximity information between atoms. This information is then used to calculate the peptide's 3D structure.
For Class IIa bacteriocins, including related sakacins like sakacin P, NMR has been instrumental in revealing their characteristic structural features. Studies on sakacin P and other pediocin-like bacteriocins have shown they typically consist of an N-terminal beta-sheet-like domain stabilized by a disulfide bridge and a C-terminal domain often containing alpha-helices. nih.govuio.no For instance, the NMR structure of a sakacin P variant revealed an amphipathic central alpha-helix and a less defined beta-sheet-like structure in the N-terminal half. uio.no These studies often involve determining structures in membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, to simulate their interaction with bacterial membranes. uio.no
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is crucial for determining the molecular weight of bacteriocins and confirming their amino acid sequences, including post-translational modifications. Techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used to obtain precise mass measurements of intact bacteriocins. nih.govnih.govcore.ac.ukoup.com
Tandem mass spectrometry (MS/MS) involves fragmenting the peptide ions and analyzing the masses of the resulting fragments. This provides sequence information and helps identify modified amino acids or the presence of features like cyclic structures or unusual linkages. ualberta.canih.gov For example, MS and MS/MS analysis were used to confirm the circular nature and amino acid composition of acidocin B, another bacteriocin (B1578144). ualberta.ca Mass spectrometry is also used in conjunction with purification techniques to assess the purity and mass of the target bacteriocin. core.ac.ukoup.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure content of peptides, such as the proportion of alpha-helices, beta-sheets, and random coils. By measuring the differential absorption of left and right circularly polarized light as a function of wavelength, CD spectra can provide insights into conformational changes under different environmental conditions (e.g., pH, temperature, presence of membrane-mimicking substances). nih.govnih.govoup.com
CD spectroscopy has been applied to bacteriocins to understand their structural behavior in different environments. Studies have shown that some bacteriocins, which may exist as random coils in aqueous solution, adopt more defined secondary structures, such as alpha-helices, in the presence of membrane-mimicking conditions. uio.nonih.gov CD spectra can also indicate subtle differences in the secondary structures of highly similar bacteriocins. nih.gov
Chromatographic Techniques Coupled with Spectrometry (e.g., HPLC-MS, GC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of bacteriocins from complex biological mixtures. nih.govcore.ac.uk Coupling chromatography with mass spectrometry (e.g., HPLC-MS) allows for the separation and identification of peptides based on their mass-to-charge ratio. This hyphenated technique is valuable for monitoring purification steps, confirming the identity and purity of the isolated bacteriocin, and analyzing peptide fragments. core.ac.ukoup.comnih.govjmbfs.org
While GC-MS (Gas Chromatography-Mass Spectrometry) is typically used for volatile compounds, HPLC-MS is widely applied in peptide analysis. The combination of chromatographic separation and sensitive mass detection provides a powerful tool for the characterization and structural investigation of bacteriocins.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complexes
X-ray crystallography provides high-resolution 3D structural information of molecules in a crystalline state. While obtaining suitable crystals of small, flexible peptides like many bacteriocins can be challenging, this technique has been successfully applied to some bacteriocins, particularly larger or more stable ones, and increasingly to bacteriocin-receptor complexes. For example, the structure of the circular bacteriocin AS-48 has been elucidated using X-ray crystallography, revealing its dimeric form under certain conditions and its globular arrangement of helices. rsc.orgresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large macromolecular complexes without the need for crystallization. This is particularly relevant for understanding how bacteriocins interact with their target receptors in the bacterial membrane. Recent studies have utilized cryo-EM to visualize the complex formed between pediocin-like bacteriocins (including sakacin A), their receptor (mannose phosphotransferase system, man-PTS), and the cognate immunity protein. ebi.ac.ukasm.orgresearchgate.netrcsb.orgnih.govpdbj.org These structures provide unprecedented details about the binding interface and the conformational changes that occur upon bacteriocin binding, leading to pore formation and cell death. The cryo-EM structure of the bacteriocin-receptor-immunity ternary complex from Lactobacillus sakei has been reported, offering insights into the immunity mechanisms of pediocin-like bacteriocins. ebi.ac.ukresearchgate.netrcsb.orgnih.govpdbj.org
Computational and In Silico Approaches for Structure Prediction and Validation
Computational methods play an increasingly important role in bacteriocin research, complementing experimental techniques. In silico approaches can be used for predicting bacteriocin sequences from genomic data, analyzing their physicochemical properties, and modeling their three-dimensional structures. nih.govresearchgate.net
Homology modeling can be used to predict the structure of a bacteriocin based on the known structures of homologous peptides. Molecular dynamics simulations provide insights into the flexibility and dynamics of bacteriocins and their interactions with membranes or receptors. researchgate.netuio.no Computational docking studies can predict the binding modes and affinities of bacteriocins to their target molecules. innovareacademics.inresearchgate.net These methods can help guide experimental design and provide a deeper understanding of structure-function relationships. While specific computational studies solely focused on predicting or validating the structure of Sakacin 5X were not extensively found, these approaches are generally applicable to Class IIa bacteriocins and can contribute to understanding the structural characteristics of this compound based on its sequence and similarity to other characterized bacteriocins.
Based on the comprehensive search conducted, there is no specific scientific literature readily available that details the structural elucidation of a chemical compound explicitly named "this compound" using advanced methodologies such as Molecular Dynamics Simulations or Protein-Peptide Docking Simulations.
The search results primarily reference other known sakacins, such as Sakacin P, Sakacin A, and Sakacin K, discussing their properties, mechanisms of action (often involving membrane pore formation), and some applications of computational methods like molecular docking, primarily for Sakacin P interactions with other molecules like PVA or a viral polymerase dergipark.org.trresearchgate.netresearchgate.netnih.gov. General principles of molecular dynamics and protein-peptide docking in the context of bacteriocins and antimicrobial peptides are discussed in some sources, but without specific application to "this compound" nih.govnih.govmdpi.combiorxiv.orgnih.govsamson-connect.netacs.org.
Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its structural elucidation through the specified advanced methodologies (Molecular Dynamics Simulations and Protein-Peptide Docking Simulations) based on the currently available information from the search results. Adhering strictly to the provided outline and the requirement to focus solely on "this compound" cannot be fulfilled due to this lack of specific data.
Mechanisms of Antimicrobial Activity of Sakacin 5x
Spectrum of Inhibitory Activity
Sakacin X demonstrates a significant capacity to inhibit the growth of various Gram-positive bacteria. This inhibitory action is a hallmark of its classification as a class IIa bacteriocin (B1578144), a group known for its potent antimicrobial properties.
Inhibition of Gram-Positive Bacteria (e.g., Listeria monocytogenes)
A primary target of Sakacin X is Listeria monocytogenes, a significant foodborne pathogen. The effectiveness of a cell-free supernatant containing Sakacin X against L. monocytogenes has been quantified in a food matrix. Specifically, in whole milk, a concentration of 2048 AU/ml was found to be the minimal effective concentration to achieve a significant reduction of the pathogen. cabidigitallibrary.org Bacteriocins produced by Lactobacillus curvatus MBSa3, identified as Sakacin X, have also demonstrated inhibitory activity against strains of L. monocytogenes. nih.gov
Activity Against Beer Spoilage Organisms
Research has highlighted the potential of Sakacin X as a controlling agent in the brewing industry. In a comparative analysis of bacteriocins, Sakacin 5X was identified as having the capability to inhibit the widest range of beer spoilage organisms. researchgate.netresearchgate.net This broad-spectrum activity against relevant spoilage bacteria underscores its potential utility in enhancing the microbiological stability of the brewing process. asm.org While the specific inhibitory data against a comprehensive list of beer spoilage organisms is not extensively detailed in current literature, its recognized efficacy is a subject of ongoing interest.
Specificity Towards Target Cell Membranes
The antimicrobial action of class IIa bacteriocins, including Sakacin X, is characterized by a degree of specificity towards the cell membranes of susceptible bacteria. This specificity is generally mediated by the interaction with specific docking molecules or receptors on the target cell surface. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) has been identified as a key receptor. mdpi.comnih.gov While direct experimental evidence specifically for Sakacin X's receptor is not widely documented, its classification strongly suggests a similar receptor-mediated interaction governs its specificity.
Cellular Targets and Modes of Action
The primary cellular target for Sakacin X is the cytoplasmic membrane of susceptible bacteria. Its mode of action is centered on compromising this vital barrier, leading to cell death.
Membrane Permeabilization and Pore Formation
As a member of the class IIa bacteriocins, the fundamental mechanism of Sakacin X's antimicrobial activity is the permeabilization of the target cell's cytoplasmic membrane. nih.govresearchgate.net This process is understood to occur through the formation of pores in the membrane. mdpi.comnih.gov The bacteriocin peptides, upon interaction with the cell membrane, are thought to aggregate and insert into the lipid bilayer, creating channels that disrupt the membrane's integrity. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.
Dissipation of Proton Motive Force
A direct consequence of membrane permeabilization and pore formation by class IIa bacteriocins is the dissipation of the proton motive force (PMF). nih.govresearchgate.netpageplace.de The PMF is a crucial electrochemical gradient across the bacterial cell membrane that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility. By creating pores that allow the uncontrolled leakage of protons and other ions, Sakacin X effectively collapses this gradient. The dissipation of the PMF disrupts cellular energy production and transport systems, leading to a rapid cessation of metabolic activity and ultimately, cell death.
Impact on Cellular ATP Concentration
A primary and critical effect of this compound on susceptible bacterial cells is the rapid depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.govnih.gov This occurs as a direct consequence of the bacteriocin's ability to form pores in the cell membrane. oup.commdpi.com The mode of action involves an initial electrostatic interaction between the cationic bacteriocin and the negatively charged phospholipids (B1166683) of the bacterial membrane. nih.govresearchgate.net Following this initial binding, this compound is thought to interact with a specific docking molecule, the mannose phosphotransferase system (Man-PTS), which acts as a receptor. nih.govmdpi.com
This interaction facilitates the insertion of the C-terminal region of the bacteriocin into the hydrophobic core of the membrane, leading to the formation of pores. researchgate.net These pores disrupt the cell's membrane potential and dissipate the proton motive force (PMF), which is essential for ATP synthesis. nih.govnih.gov The uncontrolled leakage of ions and small molecules through these pores effectively short-circuits the cell's energy production machinery, leading to a swift decline in intracellular ATP levels. nih.govmdpi.com
The depletion of ATP has catastrophic consequences for the bacterial cell, as it is the primary energy currency required for all vital cellular processes. nih.gov Without sufficient ATP, the cell cannot maintain its essential functions, leading to a rapid cessation of metabolic activity and ultimately, cell death. nih.gov
Table 1: Impact of Class IIa Bacteriocins (e.g., this compound) on Bacterial Cell Energetics
| Parameter | Effect of this compound | Consequence for the Bacterial Cell |
| Proton Motive Force (PMF) | Dissipation | Inhibition of ATP synthesis and active transport |
| Membrane Potential (ΔΨ) | Collapse | Loss of electrochemical gradient |
| pH Gradient (ΔpH) | Disruption | Impaired ion transport and metabolic processes |
| Intracellular ATP Concentration | Rapid Depletion | Cessation of energy-dependent cellular functions |
Cell Wall Degradation (e.g., Peptoglycan Disruption)
The primary mode of action of this compound and other class IIa bacteriocins is the permeabilization of the cytoplasmic membrane, rather than direct degradation of the cell wall's peptidoglycan layer. nih.gov However, the integrity of the cell wall can be indirectly compromised as a consequence of the bacteriocin's activity.
While not their main function, some bacteriocins, particularly those in class I (lantibiotics), are known to inhibit cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation. oup.com Although this compound is a class IIa bacteriocin, the profound disruption of cellular processes caused by membrane permeabilization and ATP depletion will inevitably halt peptidoglycan synthesis and repair mechanisms, which are energy-dependent processes.
Furthermore, some studies on other sakacins, such as Sakacin A, have suggested a secondary mechanism involving a slow breakdown of the cell wall's polysaccharide and peptide components. nih.gov This suggests that while not the primary killing mechanism, interactions with the cell envelope that lead to a weakening of the peptidoglycan structure may occur. The primary bactericidal effect, however, remains the formation of pores in the cell membrane.
Inhibition of Essential Cellular Processes (e.g., Protein Synthesis, DNA Replication)
The inhibition of essential cellular processes such as protein synthesis and DNA replication by this compound is a secondary but lethal consequence of its primary action on the cell membrane. researchgate.net Unlike some antibiotics that directly target the machinery of protein or DNA synthesis, this compound's inhibitory effects are a result of the widespread cellular damage caused by membrane permeabilization and energy depletion. youtube.comyoutube.com
The formation of pores in the cell membrane leads to the leakage of vital intracellular components, including ions, amino acids, and ATP. nih.gov The depletion of the intracellular ATP pool is particularly detrimental, as both protein and DNA synthesis are highly energy-intensive processes. nih.gov Without a sufficient supply of ATP, the ribosomes cannot carry out translation to synthesize proteins, and DNA polymerases cannot replicate the genetic material. youtube.comyoutube.com
Table 2: Effects of this compound on Essential Cellular Processes
| Cellular Process | Direct Target of this compound? | Mechanism of Inhibition |
| Protein Synthesis | No | Indirectly inhibited due to ATP depletion and leakage of essential precursors. |
| DNA Replication | No | Indirectly inhibited due to lack of ATP and disruption of cellular homeostasis. |
| Cell Wall Synthesis | No (primarily) | Indirectly halted due to ATP depletion; potential for secondary interactions with cell wall components. |
| Active Transport | Yes (indirectly) | Disrupted by the dissipation of the proton motive force. |
Ecological and Evolutionary Significance of Sakacin 5x
Role in Microbial Community Dynamics
Bacteriocins like Sakacin 5X are ribosomally synthesized peptides secreted by bacteria to inhibit the growth of competing microorganisms, often those that are closely related. conicet.gov.arnih.gov This antagonistic activity provides a competitive advantage to the producer strain within its ecological niche. Lactobacillus sakei 5, the source of this compound, was isolated from malted barley and has demonstrated an inhibitory spectrum that includes a wide range of beer spoilage organisms. researchgate.net This suggests that this compound contributes to shaping the microbial landscape in environments associated with brewing and fermentation, potentially suppressing undesirable bacteria that could negatively impact product quality.
The production of bacteriocins is an active strategy for resource competition and niche defense within complex microbial communities, such as those found in fermented foods and beverages. By producing this compound, L. sakei 5 can limit the proliferation of sensitive strains, thereby securing access to nutrients and space. The presence of specific immunity proteins in bacteriocin-producing strains, which protect them from their own antimicrobial peptides, further enhances their competitive fitness in environments where these bacteriocins are active. asm.org
Horizontal Gene Transfer of Bacteriocin (B1578144) Determinants
Horizontal gene transfer (HGT) is a crucial evolutionary process that allows bacteria to acquire new genetic material, facilitating rapid adaptation to changing environments and the acquisition of advantageous traits, including the production of bacteriocins. microbenotes.comnsf.gov The genetic determinants for bacteriocins can be located on plasmids or chromosomes, and their location can influence their propensity for HGT.
In Lactobacillus sakei 5, the genes encoding this compound (referred to as sakacin X in some studies) are located on the chromosome as part of the sakacin TX locus. asm.orgmdpi.comresearchgate.net This contrasts with other bacteriocins produced by the same strain, such as Sakacin P, which is plasmid-encoded. asm.orgmdpi.comresearchgate.net While plasmid-borne genes are frequently associated with high rates of HGT, chromosomal integration of bacteriocin genes also occurs and can contribute to the long-term stability and dissemination of these determinants within bacterial populations. The sakacin TX locus itself contains genes involved in the regulation and secretion of this compound and Sakacin T, suggesting a co-evolved genetic module. asm.orgmdpi.com
HGT mechanisms, including transformation (uptake of free DNA), transduction (phage-mediated transfer), and conjugation (direct cell-to-cell transfer), can all contribute to the movement of bacteriocin genes between bacteria. microbenotes.comnsf.govmdpi.com The presence of both chromosomally and plasmid-encoded bacteriocins within L. sakei 5 highlights the diverse genetic strategies employed by bacteria to acquire and maintain antimicrobial capabilities, influencing the spread of these traits within microbial ecosystems.
Phylogenetic Analysis and Evolutionary Trajectories of Sakacin Family Members
This compound belongs to the class IIa bacteriocins, a group characterized by small, heat-stable, and non-lantibiotic peptides that typically possess activity against Listeria monocytogenes and other Gram-positive bacteria. conicet.gov.arnih.govmdpi.comcaldic.com These bacteriocins share conserved structural features, including an N-terminal leader sequence often containing two conserved glycine (B1666218) residues important for processing and secretion. mdpi.comunimi.it
Phylogenetic analysis of bacteriocin genes and proteins can reveal evolutionary relationships and trace the diversification of these antimicrobial peptides. By comparing the sequences and genetic organization of the sakacin TX locus with those of other sakacins and class IIa bacteriocins, researchers can infer their evolutionary history and the events that have shaped their current diversity. Studies on the sakacin TX locus in L. sakei 5 have noted its atypical regulatory system compared to many other bacteriocin loci, suggesting unique evolutionary trajectories in the control of its expression. oup.comnih.gov
The evolution of bacteriocin gene clusters often involves gene duplication, recombination, and the acquisition of new genes through HGT, leading to variations in inhibitory spectra, potency, and regulation. The presence of multiple bacteriocins and several immunity proteins in L. sakei 5 underscores the evolutionary arms race occurring in microbial communities, where the ability to produce diverse antimicrobials and resist those produced by competitors provides a significant selective advantage. asm.org
Environmental Factors Influencing Bacteriocin Presence and Function
The production and activity of bacteriocins like this compound are significantly influenced by environmental conditions. Factors such as temperature, pH, and the availability of nutrients in the environment where the producer strain resides can impact bacteriocin biosynthesis and efficacy. conicet.gov.arunimi.itresearchgate.net
Research on L. sakei 5 has shown that while it produces this compound and Sakacin T without the need for external induction when grown in standard laboratory medium, the production of these bacteriocins was lost when the bacterium was cultured in wort at temperatures above 35°C. asm.org This indicates that the specific environmental conditions of the habitat, such as the temperature encountered during certain stages of the brewing process, can directly affect whether this compound is produced.
Biotechnological Potential and Future Research Trajectories
Non-Clinical Applications in Food Systems
Bacteriocins produced by lactic acid bacteria (LAB), such as sakacin 5X, are gaining attention as natural antimicrobials for food preservation due to their safety profile, high efficiency, and heat stability. mdpi.comcaldic.comnih.govbioline.org.br Their use can potentially reduce the reliance on chemical preservatives and thermal processing, aligning with consumer demand for minimally processed foods. nih.gov
Food Biopreservation Strategies (e.g., in Meat Products, Brewing Industry)
This compound has shown inhibitory activity against beer spoilage organisms, highlighting its potential for use as a biological control agent in the brewing industry. oup.comresearchgate.net More broadly, class IIa bacteriocins, including sakacins, have been extensively studied for their application in preserving meat products and other fermented foods, primarily due to their strong activity against Listeria monocytogenes, a significant foodborne pathogen. caldic.comnih.govwikipedia.orgresearchgate.net Studies on other sakacins, like sakacin A, have demonstrated their effectiveness in reducing Listeria populations in meat products such as smoked salmon and thin-cut veal. nih.govnih.gov
Application Methods (e.g., Direct Addition of Producing Cultures, Purified Compounds, Active Packaging)
Bacteriocins can be applied to food systems through several methods:
In situ: Direct addition of bacteriocin-producing bacteria to the food. caldic.comnih.gov
Ex situ: Addition of purified or semi-purified bacteriocin (B1578144) peptides. caldic.comnih.gov
Active Packaging: Incorporating bacteriocins into packaging materials for controlled release onto the food surface. caldic.comnih.govunimi.it
Active packaging, in particular, is an area of growing interest for delivering antimicrobial agents like sakacins, helping to maintain their activity over time and extend food shelf life. caldic.comunimi.it Research with sakacin A has explored its incorporation into cellulose (B213188) nanofibers and coated paper sheets for use in active packaging for meat and fish products. nih.govnih.govunimi.it
Optimization of Production for Industrial Scale (e.g., Use of Low-Cost Media)
A significant challenge for the widespread industrial application of bacteriocins is the cost associated with their production and purification. nih.govunimi.it Optimizing production processes, particularly through the use of low-cost culture media, is crucial for economic feasibility. unimi.itmdpi.commdpi.comresearchgate.net Studies on sakacin A production have explored the use of by-products from the agro-food industry, such as cheese whey permeate, as cost-effective substrates for Lactobacillus sakei growth and bacteriocin production. nih.govunimi.itmdpi.comresearchgate.netcore.ac.uk Utilizing such low-cost media can significantly reduce production costs compared to conventional laboratory media like MRS broth. mdpi.comresearchgate.net
The optimization of media composition and fermentation parameters can lead to increased bacteriocin yields. mdpi.comresearchgate.netresearchgate.net For instance, optimizing a sakacin A production medium using cheese whey permeate resulted in a substantial reduction in cost per activity unit compared to MRS medium. mdpi.comresearchgate.net
Here is a sample data table illustrating the potential cost reduction in bacteriocin production using low-cost media, based on findings for sakacin A:
| Medium Formulation | Cost (€/L) | Sakacin A Production Cost (€/10⁶ AU) | Cost Reduction (%) compared to MRS |
| MRS | 5.40 mdpi.com | 18.00 mdpi.com | - |
| Optimized SAK | 1.53 mdpi.com | 5.67 mdpi.com | ~70 mdpi.com |
This compound as a Model for Novel Antimicrobial Peptide Design
Class IIa bacteriocins are considered good model systems for structure-function analyses of antimicrobial peptides. nih.gov Their relatively simple structure and well-defined mechanism of action (membrane permeabilization) make them suitable for studies aimed at designing novel antimicrobial agents. nih.govcaldic.com
Structure-Function Relationship Studies for Enhanced Activity
Understanding the relationship between the structure of a bacteriocin and its antimicrobial function is a key area of research. nih.govoup.com For class IIa bacteriocins, this involves investigating the roles of the conserved N-terminal region with the YGNGV motif and disulfide bridge, and the more variable C-terminal region, in target cell recognition and membrane interaction. mdpi.comnih.govcaldic.comoup.com While the 3D structures of several class IIa bacteriocins like sakacin P and curvacin A have been characterized, specific structural details for this compound were not available in the provided results. mdpi.comnih.gov However, given its classification as a class IIa bacteriocin produced by the same strain as sakacin P, studies on the structure-function of related sakacins can provide valuable insights for future research on this compound. oup.comresearchgate.netnih.govmdpi.comnih.gov The presence and location of disulfide bridges, for example, have been shown to influence the stability and potency of class IIa bacteriocins. mdpi.comnih.gov
Rational Design and Engineering of Bacteriocin Variants
Rational design is a protein engineering approach that involves predicting the effect of specific structural changes on protein behavior, often based on an understanding of structure-function relationships. creative-enzymes.comharvard.edulatrobe.edu.auresearchgate.net This approach can be used to design and engineer bacteriocin variants with enhanced activity, broader inhibitory spectra, or improved stability. creative-enzymes.comharvard.educore.ac.uk By making targeted modifications to the amino acid sequence of a bacteriocin like this compound, researchers could potentially create novel antimicrobial peptides with superior properties for specific applications. creative-enzymes.comcore.ac.uk This often involves computational strategies and bioinformatic tools to identify suitable modification sites. creative-enzymes.comlatrobe.edu.auresearchgate.net The availability of genetic information for the sakacin TX locus, which encodes both sakacin T and sakacin X in Lactobacillus sakei 5, provides a basis for genetic engineering approaches to modify this compound. nih.govmdpi.comoup.com
Challenges and Opportunities in Bacteriocin Research
Research into bacteriocins, including this compound, faces several challenges and presents numerous opportunities. A significant challenge lies in fully understanding the ecological role of bacteriocins within complex microbial communities, such as the human microbiome, and how they influence microbial competition psu.edu. Further research is needed to elucidate the interactions of bacteriocins with host proteins and the sequence of events that occur in vivo after bacteriocin binding to a target cell psu.edu. The precise role of energy in the entry process and the mechanisms of transport across lipid membranes, including the involvement of transmembrane proteins, also require deeper investigation psu.edu.
Despite these challenges, the potential applications of bacteriocins offer significant opportunities. Their ability to control clinically relevant susceptible and drug-resistant bacteria positions them as promising alternatives to conventional antibiotics in the face of rising antimicrobial resistance frontiersin.orgresearchgate.netnih.govmdpi.com. Bacteriocins have shown efficacy against biofilms, which are problematic in both the food industry and medical settings mdpi.com. The use of genetic engineering to enhance bacteriocin diversity and antimicrobial activities represents a key opportunity for developing more potent and targeted compounds psu.edu. Furthermore, exploring their use in biomedical applications, such as cancer therapy and pathogen treatment, is an active area of research frontiersin.orgoup.commdpi.comresearchgate.net.
Specific challenges related to the broader application of bacteriocins include low production yields, weak stability under certain conditions, and insufficient antimicrobial activity against some target organisms researchgate.netmdpi.com. Proteolytic degradation can also limit their effectiveness frontiersin.orgmdpi.com. However, strategies such as genetic modification to reduce susceptibility to proteolytic enzymes and the application of nanotechnology for encapsulation are being explored to address these limitations and enhance stability and activity frontiersin.orgresearchgate.net. The potential safety risks, such as cytotoxicity and immunogenicity, also necessitate thorough evaluation for each bacteriocin before widespread application researchgate.netnih.gov.
Advanced Methodologies for Investigating Bacteriocin Interactions
Investigating the complex interactions of bacteriocins with target cells and their environment requires the application of advanced methodologies. Defining binding epitopes and conformational changes within bacteriocin translocons can be achieved through various approaches. Gene complementation assays using bacteriocin-resistant mutants or species are a common method to confirm the involvement of specific components in bacteriocin import frontiersin.org. In vitro and in vivo protein-protein interactions between translocon components can also be confirmed frontiersin.org.
Beyond traditional biochemical methods, advanced molecular genetics plays a crucial role in discovering translocon components frontiersin.org. High-throughput approaches based on whole-genome sequencing and comparative genomics can accelerate the identification of genes involved in bacteriocin production, regulation, and immunity frontiersin.org. Calorimetric measurements are extensively used to identify binding epitopes and study the nature of interactions between bacteriocin and target cell components frontiersin.org.
Various microscopy techniques, channel conductivity measurements, in vivo cross-linking, and disulfide locking of bacteriocins have been employed to study the directionality of bacteriocin action and their effects on cell membranes frontiersin.org. For studying bacteriocin interactions with target cell membranes, fluorescence leakage experiments can be used to observe changes in membrane potential difference after bacteriocin treatment nih.gov.
Nanotechnology-based encapsulation techniques, utilizing nanoparticles such as liposomes, chitosan, proteins, and polysaccharides, are emerging methodologies to enhance the delivery, stability, and antimicrobial activity of bacteriocins in various systems, including food matrices oup.comresearchgate.net. Chemical synthesis methods, such as the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis (SPPS) method, offer versatile and efficient means for producing bacteriocins in larger quantities for research and potential application oup.com.
Emerging Areas of Research for this compound and Related Bacteriocins
Emerging areas of research for this compound and related bacteriocins are largely driven by their potential as natural antimicrobial agents and their diverse biological activities. Given that this compound has shown activity against beer spoilage organisms, further research into its specific mechanisms of action against these microbes is warranted researchgate.net. Exploring its potential application as a biopreservative in the brewing industry and other food sectors susceptible to similar spoilage microorganisms is a key emerging area.
The broader application of bacteriocins in the food industry, beyond traditional preservation, is gaining traction. This includes their incorporation into active packaging materials to extend the shelf life and enhance the safety of perishable foods oup.comunimi.itnih.gov. Research into the kinetics of bacteriocin release from such materials is crucial for optimizing their effectiveness unimi.it. Nanotechnology, as mentioned previously, is a significant emerging area for improving bacteriocin stability and efficacy in food systems oup.comresearchgate.net.
Beyond food applications, the potential of bacteriocins as therapeutic agents is an increasingly explored area. This includes their use against multidrug-resistant bacteria and their potential in cancer therapy by selectively targeting cancer cells frontiersin.orgmdpi.commdpi.comresearchgate.net. While research on this compound specifically in these areas may be limited currently, studies on related bacteriocins suggest this as a potential future trajectory.
Understanding the regulatory mechanisms of bacteriocin biosynthesis, particularly for Class II bacteriocins like this compound, remains an area for further investigation oup.com. The role of quorum sensing in coordinating the production of Class II bacteriocins is known, but the regulatory mechanisms for certain subgroups still require detailed study oup.comoup.comnih.gov.
Investigating the interactions between bacteriocins and nanomaterials is also an important emerging area to optimize the effectiveness and safety of nanoencapsulated bacteriocins mdpi.comresearchgate.net. Furthermore, exploring the potential of bacteriocin-producing strains as delivery vehicles, particularly for applications in the gastrointestinal tract, represents a novel research avenue mdpi.com.
The continued discovery and characterization of novel bacteriocins from diverse sources, coupled with advancements in genetic engineering and synthetic biology, will likely lead to the development of new bacteriocin variants with enhanced properties and expanded applications psu.edumdpi.com. This compound, as a relatively recently characterized bacteriocin with a notable inhibitory spectrum, is well-positioned for further research to fully exploit its biotechnological potential in these emerging areas.
Q & A
Basic Research Questions
Q. What experimental methods are critical for isolating and purifying Sakacin 5X from bacterial cultures?
- Methodological Answer : Purification typically involves ammonium sulfate precipitation followed by sequential chromatography (e.g., S-Sepharose Fast Flow cation exchange, Octyl-Sepharose hydrophobic interaction, and reverse-phase HPLC). Purity validation requires SDS-PAGE (>95% homogeneity) and mass spectrometry for molecular weight confirmation. Activity confirmation via agar diffusion assays against indicator strains (e.g., Listeria monocytogenes) is essential .
Q. How can researchers design bioassays to quantify this compound’s antimicrobial activity?
- Methodological Answer : Use pHluorin2-based assays to detect membrane damage in susceptible strains (e.g., Listeria ivanovii). Measure fluorescence changes reflecting transmembrane pH gradient dissipation. Include controls with non-susceptible strains (e.g., Corynebacterium glutamicum) to validate specificity .
Q. What criteria should guide strain selection for heterologous production of this compound?
- Methodological Answer : Prioritize non-susceptible hosts (e.g., C. glutamicum) to avoid self-inhibition. Test Sec secretion signal peptides (e.g., LipB) via automated workflows for optimal secretion efficiency. Validate using BioLector microbioreactors to monitor growth-phase-dependent production peaks .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual mechanism of action (PMF dissipation vs. cell wall lysis) be resolved?
- Methodological Answer : Conduct time-resolved assays:
- PMF Dissipation : Use fluorescent probes (e.g., DiSC3(5)) to measure membrane potential collapse within minutes of exposure.
- Cell Wall Lysis : Perform peptidoglycan hydrolysis assays (e.g., lysozyme-like activity) over hours.
- Statistical reconciliation via ANOVA can clarify if mechanisms are concentration- or time-dependent .
Q. What strategies optimize this compound production in bioreactors while maintaining stability?
- Methodological Answer : Implement fed-batch cultivation in 1-L bioreactors with pH control (5.5–6.0) and dissolved oxygen >30%. Monitor antimicrobial activity peaks at late exponential phase. Use protease inhibitors (e.g., PMSF) during harvest to prevent degradation. Scale-down studies in BioLector microbioreactors enable rapid parameter optimization .
Q. How can researchers address discrepancies in this compound’s immunogenicity when overexpressed heterologously?
- Methodological Answer : Co-express immunity proteins (e.g., Sakacin P’s sppIP) to neutralize self-toxicity. Use RNA-seq to identify host stress responses (e.g., sigma factor activation). Validate via comparative growth curves of engineered vs. wild-type strains .
Q. What computational tools are effective for modeling this compound’s interaction with bacterial membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations using GROMACS or CHARMM. Parameterize this compound’s structure via homology modeling (Swiss-Model) and validate with circular dichroism (CD) spectroscopy. Compare binding free energies (MM/PBSA) to mannose phosphotransferase systems .
Methodological Best Practices
Q. How should researchers standardize data reporting for this compound studies?
- Guidelines :
- Activity Units : Define activity in arbitrary units (AU/mL) relative to a purified standard.
- Replicates : Minimum triplicate biological replicates with SEM/CI95% for dose-response curves.
- Negative Controls : Include bacteriocin-deficient mutant supernatants .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
